N'-(1H-Indol-3-ylmethylene)hexadecanohydrazide
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Overview
Description
N’-(1H-Indol-3-ylmethylene)hexadecanohydrazide is a chemical compound with the molecular formula C25H39N3OThis compound is notable for its indole moiety, a structure commonly found in many biologically active molecules, including neurotransmitters and plant hormones .
Preparation Methods
The synthesis of N’-(1H-Indol-3-ylmethylene)hexadecanohydrazide typically involves the condensation reaction between hexadecanohydrazide and indole-3-carboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
N’-(1H-Indol-3-ylmethylene)hexadecanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Scientific Research Applications
N’-(1H-Indol-3-ylmethylene)hexadecanohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s indole moiety makes it a candidate for studying interactions with biological receptors.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(1H-Indol-3-ylmethylene)hexadecanohydrazide involves its interaction with various molecular targets, primarily through the indole moiety. This interaction can modulate biological pathways, potentially affecting neurotransmitter systems or enzyme activities. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N’-(1H-Indol-3-ylmethylene)hexadecanohydrazide can be compared with other indole-based hydrazides, such as:
N’-(1H-Indol-3-ylmethylene)octadecanohydrazide: Similar in structure but with a longer alkyl chain.
N’-(1H-Indol-3-ylmethylene)nicotinohydrazide: Contains a nicotinic acid moiety instead of a hexadecanoic acid moiety.
N’-(1H-Indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide: Contains additional methoxy groups on the benzene ring.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Properties
CAS No. |
881402-80-8 |
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Molecular Formula |
C25H39N3O |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]hexadecanamide |
InChI |
InChI=1S/C25H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-25(29)28-27-21-22-20-26-24-18-16-15-17-23(22)24/h15-18,20-21,26H,2-14,19H2,1H3,(H,28,29)/b27-21+ |
InChI Key |
IYLSLFLLKZBIQF-SZXQPVLSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CNC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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